An In-depth Technical Guide to (3R,4R)-pyrrolidine-3,4-diol: Chemical and Physical Properties
An In-depth Technical Guide to (3R,4R)-pyrrolidine-3,4-diol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of (3R,4R)-pyrrolidine-3,4-diol, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its known properties, outlines a representative stereoselective synthesis, and explores its biological significance as a glycosidase inhibitor.
Chemical and Physical Properties
Table 1: General and Chemical Properties of (3R,4R)-pyrrolidine-3,4-diol
| Property | Value | Source |
| IUPAC Name | (3R,4R)-pyrrolidine-3,4-diol | |
| CAS Number | 186393-31-7 | [1][2][3] |
| Molecular Formula | C₄H₉NO₂ | [1][2] |
| Molecular Weight | 103.12 g/mol | [2] |
| InChI Key | JCZPOYAMKJFOLA-QWWZWVQMSA-N | |
| Canonical SMILES | C1--INVALID-LINK--O">C@HO | |
| Physical Form | Solid | |
| Purity (Typical) | 97% |
Table 2: Physical Properties of (3R,4R)-pyrrolidine-3,4-diol
| Property | Value | Notes |
| Boiling Point | 232.3 °C at 760 mmHg | Predicted value.[] |
| Melting Point | Not explicitly reported | Data not found in the reviewed literature. |
| Solubility | Not explicitly reported | Expected to be soluble in water and polar organic solvents due to the presence of hydroxyl and amino groups. |
| Storage Temperature | Refrigerator (2-8 °C) | Recommended for maintaining stability.[1] |
Table 3: Spectroscopic Data for (3S,4S)-pyrrolidine-3,4-diol hydrochloride (a closely related stereoisomer)
| Type | Data | Source |
| ¹H NMR | Spectrum available | [5] |
| ¹³C NMR | Spectrum available | [5] |
| IR | Spectrum available | [5] |
| MS | Spectrum available | [5] |
Experimental Protocols: Stereoselective Synthesis
The stereoselective synthesis of (3R,4R)-pyrrolidine-3,4-diol and its derivatives is crucial for evaluating their biological activity. Several synthetic routes have been reported, often starting from chiral precursors like tartaric acid or amino acids. Below is a representative, detailed experimental protocol for the synthesis of a closely related dihydroxypyrrolidine derivative, which illustrates the key chemical transformations involved. This protocol is based on methodologies described for the synthesis of similar compounds.[6]
Representative Synthesis of a Dihydroxypyrrolidine Derivative
This protocol outlines a five-step synthesis starting from an N-protected (2S)-3,4-dehydroproline methyl ester.
Step 1: Stereoselective Dihydroxylation
-
To a solution of N-protected (2S)-3,4-dehydroproline methyl ester in a suitable solvent system (e.g., acetone/water), add a catalytic amount of osmium tetroxide (OsO₄).
-
Add a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and extract the product with an organic solvent.
-
The crude product will be a mixture of diastereomeric diols.
Step 2: Acetonide Protection
-
Dissolve the mixture of diols in acetone.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature to form the isopropylidene acetals.
-
Neutralize the acid and remove the solvent under reduced pressure.
Step 3: Chromatographic Separation
-
Separate the diastereomeric acetonide-protected diols using preparative column chromatography on silica gel.
Step 4: Reduction of the Ester
-
Dissolve the desired protected diol isomer in an anhydrous ether solvent (e.g., THF).
-
Add an excess of a reducing agent, such as lithium borohydride (LiBH₄).
-
Stir the reaction at room temperature or under gentle reflux until the ester is fully reduced to the corresponding primary alcohol.
-
Carefully quench the reaction with water or a dilute acid and extract the product.
Step 5: Deprotection
-
Dissolve the protected hydroxymethylpyrrolidine derivative in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., HCl) to cleave the N-protecting group and the acetonide.
-
Stir the reaction until deprotection is complete.
-
Neutralize the reaction mixture and purify the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, by crystallization or chromatography.
Biological Activity and Signaling Pathways
(3R,4R)-pyrrolidine-3,4-diol and its analogues are primarily recognized for their potent and selective inhibition of various glycosidases.[7] These enzymes play a critical role in the post-translational modification of proteins, specifically in the processing of N-linked glycans.
Mechanism of Action: Glycosidase Inhibition
Iminosugars, the class of compounds to which (3R,4R)-pyrrolidine-3,4-diol belongs, are effective glycosidase inhibitors because they mimic the transition state of the glycosidic bond cleavage reaction.[8][9] The protonated nitrogen atom in the pyrrolidine ring mimics the positive charge of the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and competitive inhibition.[10][11]
Targeted Signaling Pathway: N-linked Glycoprotein Processing
N-linked glycosylation is a fundamental process for the proper folding, trafficking, and function of many cellular and secreted proteins.[12][13][14][15][16] This pathway involves the sequential removal and addition of sugar residues by various glycosidases and glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. Glycosidase inhibitors like derivatives of (3R,4R)-pyrrolidine-3,4-diol can disrupt this intricate process.
For instance, inhibitors of α-L-fucosidase can interfere with the removal of fucose residues from glycoproteins.[7] Fucosylation is known to be involved in various cell signaling pathways, including those mediated by growth factor receptors like the epidermal growth factor receptor (EGFR).[7][17] Dysregulation of fucosylation has been implicated in cancer progression and inflammation.[7]
The diagram above illustrates the N-linked glycoprotein processing pathway. Derivatives of (3R,4R)-pyrrolidine-3,4-diol can act as inhibitors of key glycosidases, such as glucosidases in the endoplasmic reticulum and α-L-fucosidases in the Golgi apparatus and lysosomes, thereby disrupting the maturation and function of glycoproteins.
Conclusion
(3R,4R)-pyrrolidine-3,4-diol is a stereochemically defined molecule with significant potential in the development of therapeutic agents. Its core structure serves as a scaffold for the design of potent and selective glycosidase inhibitors. Further research into the specific biological roles of this compound and the development of efficient large-scale synthetic routes will be critical for realizing its full therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising chiral molecule.
References
- 1. chembk.com [chembk.com]
- 2. 186393-31-7[(3R,4R)-Pyrrolidine-3,4-diol]- Acmec Biochemical [acmec.com.cn]
- 3. CAS # 186393-31-7, (3R,4R)-3,4-Pyrrolidinediol: more information. [ww.chemblink.com]
- 5. (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual role of fucosidase in cancers and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme inhibition by iminosugars: analysis and insight into the glycosidase-iminosugar dependency of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 14. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 15. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 16. N-连接聚糖概述 [sigmaaldrich.com]
- 17. [PDF] Dual role of fucosidase in cancers and its clinical potential | Semantic Scholar [semanticscholar.org]
